molecular formula C17H26N2O2S B2779673 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane CAS No. 2176070-32-7

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane

Cat. No.: B2779673
CAS No.: 2176070-32-7
M. Wt: 322.47
InChI Key: LYISFHIJXHGWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane is a complex organic compound featuring a cyclobutyl ring, a phenethylsulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclobutyl and phenethylsulfonyl precursors. The cyclobutyl ring can be synthesized through cycloaddition reactions, while the phenethylsulfonyl group is introduced via sulfonation reactions. The final step involves the formation of the diazepane ring through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane
  • 1-Cyclobutyl-4-(methylsulfonyl)-1,4-diazepane
  • 1-Cyclobutyl-4-(ethylsulfonyl)-1,4-diazepane

Uniqueness: 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

1-cyclobutyl-4-(2-phenylethylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c20-22(21,15-10-16-6-2-1-3-7-16)19-12-5-11-18(13-14-19)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISFHIJXHGWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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